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Compound of Interest

Compound Name: Biotin-teg-atfba

Cat. No.: B12396760 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the use

of Biotin-teg-atfba in live cell imaging applications. Biotin-teg-atfba is a versatile chemical

probe that enables the labeling and visualization of specific biomolecules in their native cellular

environment.

Introduction
Biotin-teg-atfba is a trifunctional molecule designed for advanced live-cell labeling and

imaging. It incorporates three key chemical moieties:

Biotin: A small vitamin with an exceptionally high affinity for streptavidin, enabling robust and

specific detection.

TEG (Triethylene Glycol) Spacer: A flexible, hydrophilic spacer that minimizes steric

hindrance between the biotin tag and the target molecule, ensuring efficient binding of

streptavidin.

ATFBA (Azidotetrafluorobenzoyl): A versatile chemical group containing both a photo-

activatable perfluorophenylazide and a terminal azide. The azide group allows for covalent

labeling of target molecules via "click chemistry," while the perfluorophenylazide group can

be used for photo-crosslinking to interacting partners.
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This unique combination of features makes Biotin-teg-atfba a powerful tool for a variety of

live-cell imaging applications, particularly for pulse-chase experiments to study the dynamics of

newly synthesized proteins or other biomolecules.

Principle of Application
The primary application of Biotin-teg-atfba in live cell imaging involves a two-step labeling and

detection strategy. First, target biomolecules are metabolically or enzymatically labeled with a

complementary chemical group, typically a terminal alkyne. Subsequently, the azide group of

Biotin-teg-atfba is covalently attached to the alkyne-modified target via a copper-catalyzed or

strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. Finally, the

biotinylated target is visualized by incubating the cells with a fluorescently-conjugated

streptavidin.

Data Presentation
The following tables provide representative quantitative data for the use of Biotin-teg-atfba in

live cell imaging experiments. Optimal conditions may vary depending on the cell type, target

molecule, and specific experimental setup.

Table 1: Recommended Reagent Concentrations
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Reagent
Stock
Concentration

Working
Concentration

Notes

Alkyne-modified

precursor (e.g., L-

Azidohomoalanine for

protein synthesis)

10-50 mM in DMSO or

PBS
25-100 µM

Optimize for cell type

and metabolic activity.

Biotin-teg-atfba 1-10 mM in DMSO 10-50 µM

Higher concentrations

may increase

background.

Copper (II) Sulfate (for

CuAAC)
100 mM in H₂O 100-500 µM Prepare fresh.

Copper ligand (e.g.,

THPTA)
500 mM in H₂O 500-2500 µM

Use at a 5:1 molar

ratio to Copper (II)

Sulfate.

Reducing Agent (e.g.,

Sodium Ascorbate for

CuAAC)

1 M in H₂O 1-5 mM Prepare fresh.

Fluorescently-labeled

Streptavidin
1-2 mg/mL in PBS 1-5 µg/mL

Choose a fluorophore

compatible with your

imaging setup.

Table 2: Typical Incubation Times and Conditions
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Experimental Step Incubation Time Temperature Notes

Metabolic labeling

with alkyne precursor
1-4 hours 37°C

Longer times may be

needed for low-

abundance targets.

Cell fixation (optional,

for endpoint assays)
15 minutes Room Temperature

Use 4%

paraformaldehyde in

PBS.

Cell permeabilization

(if required)
10 minutes Room Temperature

Use 0.1-0.5% Triton

X-100 in PBS.

Click chemistry

reaction (CuAAC)
30-60 minutes Room Temperature Protect from light.

Washing post-click

reaction
3 x 5 minutes Room Temperature

Use PBS with 0.05%

Tween-20.

Streptavidin

incubation
30-60 minutes Room Temperature Protect from light.

Washing post-

streptavidin incubation
3 x 5 minutes Room Temperature Use PBS.

Live cell imaging Immediate 37°C

Use an appropriate

live-cell imaging

medium.

Experimental Protocols
Protocol 1: Labeling and Imaging of Newly Synthesized
Proteins in Live Cells
This protocol describes the use of Biotin-teg-atfba to visualize newly synthesized proteins in

cultured mammalian cells.

Materials:

Mammalian cells cultured on glass-bottom imaging dishes
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Complete cell culture medium

Methionine-free medium

L-Azidohomoalanine (AHA)

Biotin-teg-atfba

Copper (II) Sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

Phosphate Buffered Saline (PBS)

Live Cell Imaging Solution

Procedure:

Metabolic Labeling:

Wash cells once with pre-warmed PBS.

Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous

methionine.

Replace the medium with methionine-free medium supplemented with 25-100 µM AHA

and incubate for 1-4 hours at 37°C to allow for incorporation into newly synthesized

proteins.

Cell Fixation and Permeabilization (Optional Endpoint Assay):

For endpoint assays, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15

minutes at room temperature.

Wash twice with PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12396760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Click Chemistry Reaction (CuAAC):

Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume,

add the following in order:

885 µL PBS

5 µL of 10 mM Biotin-teg-atfba stock (final concentration: 50 µM)

10 µL of 100 mM CuSO₄ stock (final concentration: 1 mM)

50 µL of 50 mM THPTA stock (final concentration: 2.5 mM)

50 µL of 100 mM Sodium Ascorbate stock (final concentration: 5 mM)

Remove the medium from the cells and add the click reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Streptavidin Staining:

Wash the cells three times with PBS containing 0.05% Tween-20.

Dilute the fluorescently-labeled streptavidin to a final concentration of 1-5 µg/mL in PBS.

Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature,

protected from light.

Imaging:

Wash the cells three times with PBS.

For live-cell imaging, replace the PBS with a suitable Live Cell Imaging Solution.
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Image the cells using a fluorescence microscope with appropriate filter sets for the chosen

fluorophore.
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To cite this document: BenchChem. [Application Notes and Protocols: Live Cell Imaging with
Biotin-teg-atfba]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396760#live-cell-imaging-with-biotin-teg-atfba]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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